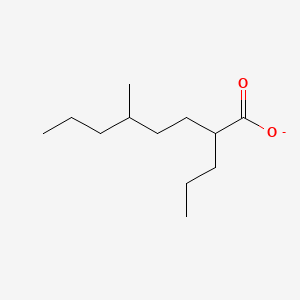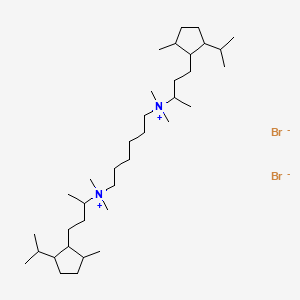![molecular formula C16H22N2O3S B13772163 2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4One common method includes the use of a spirocyclization reaction, where a suitable precursor undergoes cyclization under specific conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting RIPK1, which is involved in necroptosis, a form of programmed cell death.
Medicine: It has potential therapeutic applications in treating inflammatory diseases by inhibiting the necroptosis pathway.
Mecanismo De Acción
The mechanism of action of 2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- involves the inhibition of RIPK1 kinase activity. By binding to the active site of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation. This inhibition is particularly significant in the context of diseases where necroptosis plays a key role .
Comparación Con Compuestos Similares
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar inhibitory activity against RIPK1.
2,8-Diazaspiro[4.5]decan-1-one derivatives: Various derivatives of the parent compound have been synthesized and studied for their RIPK1 inhibitory activity.
Uniqueness
2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- stands out due to its potent inhibitory activity against RIPK1, with an IC50 value of 92 nM. This high level of activity, combined with its ability to reduce necroptosis in cellular models, makes it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C16H22N2O3S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[(4-methylsulfonylphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)14-4-2-13(3-5-14)12-18-11-8-16(15(18)19)6-9-17-10-7-16/h2-5,17H,6-12H2,1H3 |
Clave InChI |
BWAZQDWVHOTIJV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)CN2CCC3(C2=O)CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


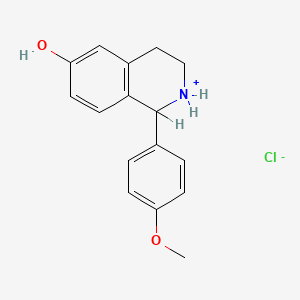

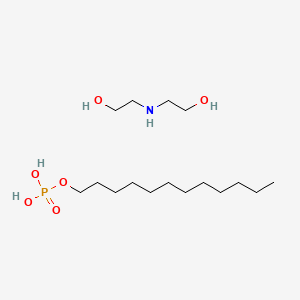
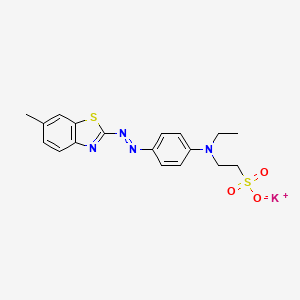

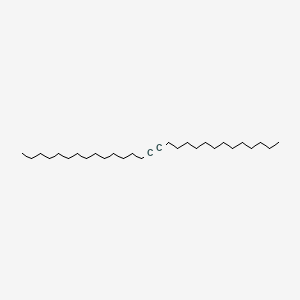
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
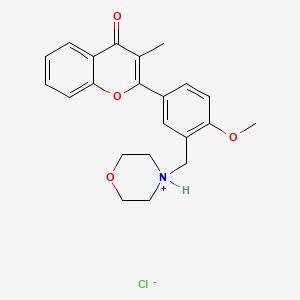
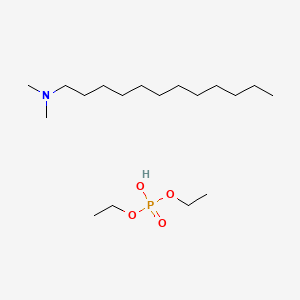
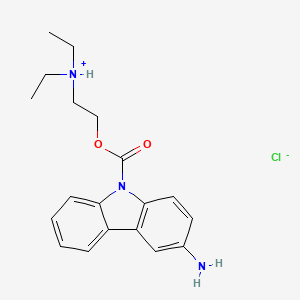
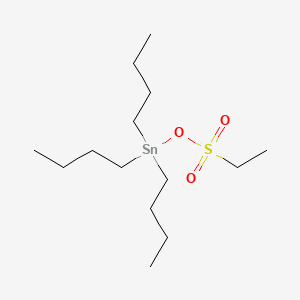
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
